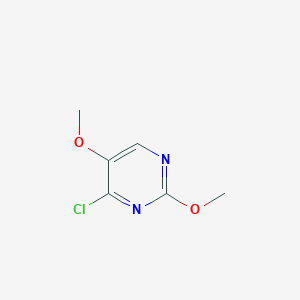

4-Chloro-2,5-dimethoxypyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2,5-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOZTZJHBPCPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433104 | |

| Record name | 4-chloro-2,5-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370103-25-6 | |

| Record name | 4-chloro-2,5-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,5 Dimethoxypyrimidine and Analogues

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrimidine rings. The inherent electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. bhu.ac.inwikipedia.org This reactivity is further modulated by the nature and position of substituents on the ring.

Influence of Halogen and Methoxy (B1213986) Substituents on Ring Activation and Reactivity

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by the electronic properties of its substituents. In 4-chloro-2,5-dimethoxypyrimidine, the chlorine atom at the C4-position and the methoxy groups at the C2- and C5-positions play crucial roles in activating the ring and directing the regioselectivity of nucleophilic attack.

Generally, in 2,4-dihalopyrimidines, nucleophilic substitution occurs selectively at the C4-position. stackexchange.com This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, making it more electrophilic. stackexchange.com The attack at the C4 position leads to a more stable Meisenheimer intermediate, where the negative charge can be delocalized over both nitrogen atoms. stackexchange.com

However, the presence of other substituents can alter this selectivity. Electron-donating groups, such as methoxy groups, can influence the electron distribution within the ring. For instance, in 2,4-dichloro-6-methoxypyrimidine, the presence of the methoxy group at C6 leads to a preference for nucleophilic attack at the C2 position. wuxiapptec.com This reversal in selectivity can be rationalized by considering the transition state energies. Quantum mechanical calculations have shown that the transition state for C2 attack is lower in energy than that for C4 attack in such substituted pyrimidines. wuxiapptec.com

The following table summarizes the general influence of substituents on the regioselectivity of SNAr reactions on the pyrimidine ring:

| Substituent Position | Effect on Reactivity | Preferred Site of Attack |

| C4-Halogen | Activating | C4 |

| C2-Halogen | Activating | C2 (generally less reactive than C4) |

| C6-Electron-donating group | Modulates selectivity | Can favor C2 attack |

| C5-Electron-donating group | Modulates selectivity | Influences adjacent positions |

Competitive Nucleophilic Pathways and Reaction Selectivity

In substituted pyrimidines, multiple nucleophilic substitution pathways can compete, leading to a mixture of products or unexpected regioselectivity. The outcome of the reaction is a delicate balance of electronic and steric effects, as well as the reaction conditions. wuxiapptec.com

For example, in 2-MeSO₂-4-chloropyrimidine, a dichotomy in regioselectivity is observed. While reactions with amines and Stille coupling occur at C4, substitutions with alkoxides and formamide (B127407) anions are selective for C2. wuxiapptec.com This is explained by the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the C2 position and lowers the transition state energy for this pathway. wuxiapptec.com

The presence of bulky substituents can also influence the selectivity due to steric hindrance. wuxiapptec.com Furthermore, the possibility of a concerted SNAr (cSNAr) mechanism, where the bond formation and bond breaking occur in a single step, has also been proposed for certain nucleophilic aromatic substitutions, particularly when traditional activating groups are absent. nih.gov

The selectivity of nucleophilic substitution on the pyrimidine ring is therefore a complex interplay of various factors, and a thorough understanding of these competing pathways is crucial for predictive and controlled synthesis.

Electrophilic Aromatic Substitution Patterns on Dimethoxypyrimidines

Electrophilic aromatic substitution (EAS) is generally difficult on unactivated pyrimidine rings due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. bhu.ac.in The ring is also prone to protonation under the acidic conditions often required for EAS, further reducing its reactivity. bhu.ac.in

However, the presence of activating groups, such as methoxy groups, can facilitate electrophilic substitution. researchgate.net Methoxy groups are strong electron-donating groups and can direct incoming electrophiles to specific positions on the pyrimidine ring. In general, electrophilic substitution on substituted benzenes is directed by the most activating group. masterorganicchemistry.com For methoxy-substituted arenes, electrophilic attack often occurs at the positions ortho and para to the methoxy group. masterorganicchemistry.comlibretexts.org

In the case of dimethoxypyrimidines, the two methoxy groups significantly increase the electron density of the ring, making it more susceptible to electrophilic attack. The substitution pattern will be determined by the combined directing effects of both methoxy groups and the inherent reactivity of the pyrimidine ring positions. Typically, the C5 position is the most electron-rich and thus the most likely site for electrophilic attack in pyrimidines bearing electron-donating groups at C2 and C4/C6. researchgate.net For 2,5-dimethoxypyrimidine, the directing influence of both methoxy groups would need to be considered to predict the outcome of an electrophilic substitution reaction.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation on Pyrimidines

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is highly valuable for the synthesis of biaryl compounds and has been successfully applied to pyrimidine systems. mdpi.comresearchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide to form a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

In the context of this compound, the chlorine atom at the C4 position serves as the leaving group for the Suzuki-Miyaura coupling. The reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 4-aryl-2,5-dimethoxypyrimidine.

The efficiency and regioselectivity of Suzuki-Miyaura coupling on pyrimidines can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. researchgate.netmdpi.com For instance, the use of specific ligands can promote the selective coupling at a particular position in di- or poly-halogenated pyrimidines. nih.gov Microwave-assisted Suzuki coupling has also been shown to be a highly efficient method for the synthesis of C4-substituted pyrimidines. mdpi.com

Other Palladium-Catalyzed Functionalization Strategies for Pyrimidine Derivatives

While direct C-H activation is a powerful tool, other palladium-catalyzed cross-coupling reactions are also instrumental in the functionalization of pyrimidine derivatives. These methods often rely on pre-functionalized pyrimidines, such as halo- or organometallic pyrimidines, to achieve selective C-C and C-heteroatom bond formation.

A notable strategy involves the use of a pyrimidine-based auxiliary to achieve meta-C-H allylation of arenes. nih.gov In this approach, a palladium catalyst, in conjunction with the pyrimidine-containing template and an allyl phosphate, directs the functionalization to the meta position of the aromatic ring. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent is critical for this transformation. nih.gov Mechanistic studies, including NMR spectroscopy, ESI-MS, and DFT computations, suggest the reaction proceeds through a ligand-assisted meta-C-H activation, followed by the formation of a Pd-π-allyl complex and subsequent C-C bond formation. nih.gov

Another versatile method is the palladium-catalyzed electrophilic functionalization of pyridine (B92270) derivatives using phosphonium (B103445) salts, a strategy that can be conceptually extended to pyrimidines. nih.gov This approach allows for the introduction of various carbon-based fragments, including aryl, alkenyl, alkynyl, and allyl groups, onto the heterocyclic core. nih.gov A key factor in this transformation is the use of a silver salt additive, which acts as a transmetallation mediator, facilitating the transfer of the pyridyl (or pyrimidyl) group to the palladium center. nih.gov

Furthermore, palladium catalysis has been successfully employed for the highly regioselective C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives with arylboronic acids. acs.org This reaction proceeds under mild conditions at room temperature, demonstrating broad substrate scope and good functional group tolerance. acs.org The synergistic combination of Pd(II)/TEMPO catalysis and CF3CO2H promotion is key to the success of this protocol. acs.org

The following table summarizes various palladium-catalyzed functionalization strategies applicable to pyrimidine derivatives:

| Reaction Type | Catalyst System | Key Features | Reference |

| meta-C-H Allylation | Palladium catalyst, pyrimidine-based auxiliary, allyl phosphate | Achieves functionalization at the distal meta position of arenes. | nih.gov |

| Electrophilic Functionalization | Palladium catalyst, phosphonium salts, silver salt additive | Allows for the introduction of diverse carbon-based fragments. | nih.gov |

| C6 Arylation | Pd(II)/TEMPO catalysis, CF3CO2H promotion | Highly regioselective for the C6 position of pyrrolo[2,3-d]pyrimidines. | acs.org |

| C5-Position Arylation/Olefination | Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles | Highly regioselective for the C5-position of N-(alkyl)pyrimidin-2-amine core. | rsc.org |

Intramolecular Rearrangement Reactions in Alkoxypyrimidines

Intramolecular rearrangements are a fascinating class of reactions that can lead to significant structural reorganization within a molecule. In the context of alkoxypyrimidines, the Dimroth rearrangement is a notable example. This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms within the heterocyclic ring system. nih.gov While often considered an unwanted side reaction, particularly in basic media, it can also be a powerful tool for the synthesis of novel heterocyclic structures. nih.gov The propensity for aza-heterocycles to undergo the Dimroth rearrangement is influenced by the electronic properties of the ring system, with a decrease in π-electron density in the 6-membered ring generally increasing the reaction rate. nih.gov

The Smiles rearrangement is another important intramolecular reaction, although it is more general and not limited to pyrimidines. wikipedia.org Many organic reactions can occur via either intramolecular or intermolecular pathways. masterorganicchemistry.com The Dieckmann condensation, for instance, is the intramolecular counterpart of the aldol (B89426) condensation. wikipedia.org The relative rates of intramolecular cyclization are influenced by the size of the ring being formed, with the formation of 5- and 6-membered rings being particularly favored. masterorganicchemistry.com

A specific example of a tandem reaction involving an intramolecular rearrangement is the formation of certain condensed pyrimidines. The proposed mechanism includes an intramolecular Pinner reaction followed by a Dimroth rearrangement. nih.gov This sequence allows for the construction of complex heterocyclic systems from relatively simple starting materials. nih.gov

The table below highlights key aspects of intramolecular rearrangements relevant to pyrimidine chemistry:

| Rearrangement Type | Description | Key Influencing Factors | Reference |

| Dimroth Rearrangement | Transposition of endo- and exocyclic heteroatoms. | π-electron density of the pyrimidine ring, basic media. | nih.gov |

| Pinner Reaction (intramolecular) | Intramolecular attack of a hydroxyl group on a nitrile. | Can be part of a tandem sequence with other rearrangements. | nih.gov |

| General Intramolecular Cyclization | Formation of a ring by reaction of two functional groups within the same molecule. | Ring size (5- and 6-membered rings are favored), concentration (favored at high dilution). | wikipedia.orgmasterorganicchemistry.com |

Reductive and Oxidative Reactivity of Pyrimidine Functional Groups

The pyrimidine ring, being π-deficient, exhibits characteristic reactivity towards reduction and oxidation. wikipedia.org The electron-withdrawing nature of the two nitrogen atoms makes electrophilic substitution more difficult and facilitates nucleophilic substitution, particularly at the 2, 4, and 6-positions. wikipedia.orgslideshare.net

Reductive Reactions: The reduction of the pyrimidine ring can lead to the formation of dihydropyrimidines. For instance, dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of uracil (B121893) and thymine (B56734) to their corresponding dihydro derivatives. umich.edu These enzymatic reactions are reversible and utilize an FMN prosthetic group at the site of pyrimidine reduction. umich.edu

A base-mediated alkylation of pyrimidines via sulfur deletion provides a novel method for C(sp²)–C(sp³) bond formation. acs.org This reaction proceeds through the deprotonation of an N-heteroaryl sulfone, followed by intramolecular nucleophilic addition to form a thiirane (B1199164) intermediate, which then extrudes sulfur dioxide. acs.org This approach is complementary to traditional transition-metal-catalyzed cross-coupling reactions. acs.org

Oxidative Reactions: Oxidation of pyrimidines can occur at both the ring and its substituents. Mono-N-oxidation can be achieved using peracids. wikipedia.org In biological systems, dihydroorotate (B8406146) dehydrogenase catalyzes the oxidation of dihydroorotate to orotate, a key step in the biosynthesis of UMP. umich.edu

Electrophilic substitution, which can be considered a formal oxidation of the C-H bond, occurs preferentially at the C5-position, which is the least electron-deficient. wikipedia.org Reactions such as nitration and halogenation have been observed with substituted pyrimidines. wikipedia.org For example, pyrazolo[1,5-a]pyrimidines can be nitrated or halogenated at the 3-position of the pyrazole (B372694) moiety. nih.gov

The following table summarizes the reductive and oxidative reactivity of pyrimidine derivatives:

| Reaction Type | Description | Reagents/Conditions | Key Observations | Reference |

| Reductive | ||||

| Ring Reduction | Formation of dihydropyrimidines. | Dihydropyrimidine dehydrogenases (enzymatic). | Reversible reaction using an FMN prosthetic group. | umich.edu |

| Alkylation via Sulfur Deletion | C(sp²)–C(sp³) bond formation. | Strong base, N-heteroaryl sulfones. | Complements transition-metal-catalyzed methods. | acs.org |

| Oxidative | ||||

| N-Oxidation | Formation of pyrimidine N-oxides. | Peracids. | Occurs at one of the nitrogen atoms. | wikipedia.org |

| Ring Oxidation | Formation of a C=C double bond. | Dihydroorotate dehydrogenase (enzymatic). | Key step in UMP biosynthesis. | umich.edu |

| Electrophilic Substitution | Nitration, halogenation. | Electrophilic reagents (e.g., N-halosuccinimides). | Occurs preferentially at the C5-position. | wikipedia.orgnih.gov |

Applications of 4 Chloro 2,5 Dimethoxypyrimidine and Its Derivatives As Chemical Scaffolds and Intermediates

Role in Medicinal Chemistry and Pharmaceutical Development

The structural motif of pyrimidine (B1678525) is present in numerous therapeutic agents, underscoring its importance in drug discovery. nih.govnih.gov Derivatives of 4-Chloro-2,5-dimethoxypyrimidine have been instrumental in the design and synthesis of compounds targeting a variety of diseases.

Synthesis of Anti-inflammatory Agents (e.g., Cyclooxygenase Inhibitors)

Pyrimidine derivatives are known to exhibit anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govtandfonline.com The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production by inhibiting COX-1 and COX-2 enzymes. nih.gov

Researchers have synthesized various pyrimidine derivatives and evaluated their potential to inhibit COX enzymes. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their COX inhibitory activity, with some compounds demonstrating the ability to suppress PGE2 production. nih.gov The development of selective COX-2 inhibitors is a significant area of research, as these drugs can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. wikipedia.orgdrugs.comclevelandclinic.org The structural features of this compound can be modified to design selective COX-2 inhibitors.

| Compound Type | Target | Key Findings |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-1 and COX-2 | Some derivatives effectively suppressed PGE2 production. nih.gov |

| Pyrimidine-based agents | COX-2 | Can offer reduced gastrointestinal side effects. wikipedia.orgdrugs.com |

Design and Synthesis of Anticancer Agents and Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, particularly kinase inhibitors. nih.govrsc.org Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine (B156593) ring of ATP, are particularly effective as kinase inhibitors because they can mimic the binding of ATP in the kinase active site. rsc.orgnih.gov

Numerous pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For example, new aminopyrimidine derivatives have shown anti-proliferative activity against various cancer cell lines, including glioblastoma and colon cancer. gsconlinepress.commdpi.com Pyrido[2,3-d]pyrimidine derivatives have also demonstrated significant growth inhibitory effects on several cancer cell lines by inhibiting kinases such as PDGFRβ, EGFR, and CDK4/Cyclin D1. rsc.org The versatility of the pyrimidine core allows for the design of inhibitors targeting specific kinases involved in cancer progression. nih.gov For instance, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity. exlibrisgroup.com

| Derivative Class | Target Kinase(s) | Notable Activity |

| Aminopyrimidines | Various | Anti-proliferative against glioblastoma, colon cancer. gsconlinepress.commdpi.com |

| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/Cyclin D1 | Growth inhibition in multiple cancer cell lines. rsc.org |

| Pyrazolo[3,4-d]pyrimidines | BTK, mTOR | Ibrutinib (BTK inhibitor) approved for B-cell cancers. nih.gov |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent dual inhibition and antitumor activity. exlibrisgroup.com |

Exploration in Antiviral and Antimicrobial Compound Development

The pyrimidine ring is a key structural feature in many compounds with antiviral and antimicrobial properties. nih.govnih.gov Scientists have actively pursued the synthesis of pyrimidine derivatives to combat a range of infectious diseases. gsconlinepress.com

In the realm of antiviral research, chalcone-containing pyrimidine derivatives have shown notable activity against the tobacco mosaic virus (TMV). tandfonline.com Furthermore, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The ability of some pyrimidine-based compounds to inhibit enzymes like EGFR, which are implicated in viral infection processes, highlights a promising avenue for broad-spectrum antiviral drug development. mdpi.com

In the fight against microbial infections, various pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. nih.govnih.govcapes.gov.br For example, novel 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have exhibited potent antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). thepharmajournal.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like ATPase and FtsZ. thepharmajournal.com

| Compound Class | Target Organism/Virus | Key Research Finding |

| Chalcone-containing pyrimidines | Tobacco Mosaic Virus (TMV) | Displayed significant antiviral activity. tandfonline.com |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Showed notable efficacy against the virus. mdpi.com |

| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VRE | Exhibited strong antibacterial activity. thepharmajournal.com |

Pyrimidine Scaffolds in Neurodegenerative Disease Research

The pyrimidine scaffold has emerged as a significant area of interest in the quest for treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netresearchgate.net These conditions are often characterized by complex pathologies, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy. researchgate.netnih.gov

In Alzheimer's disease research, pyrimidine derivatives are being investigated for their ability to inhibit key enzymes such as cholinesterases (AChE and BuChE) and β-secretase (BACE-1), as well as to prevent the aggregation of amyloid-beta (Aβ) peptides. researchgate.netnih.gov For instance, triazolopyrimidine compounds have been shown to stabilize microtubules, reduce neuronal cell death, and decrease the formation of tau tangles and amyloid plaques in preclinical models. technologypublisher.com These compounds demonstrate the potential to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. technologypublisher.com

For Parkinson's disease, researchers are developing pyrimidine derivatives as inhibitors of targets like monoamine oxidase B (MAO-B). researchgate.net The versatility of the pyrimidine structure allows for the creation of compounds that can address the multifaceted nature of neurodegenerative disorders. researchgate.netnih.gov

Utility in Agrochemical Science and Crop Protection

Beyond pharmaceuticals, this compound and its derivatives are valuable in the field of agrochemical science, particularly in the development of new herbicides.

Development of Novel Herbicidal Compounds

Pyrimidine-based compounds are a well-established class of herbicides. google.com Many commercial herbicides are acetohydroxyacid synthase (AHAS) inhibitors, an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.govacs.org The pyrimidine scaffold is a key component in several families of AHAS-inhibiting herbicides.

Research in this area focuses on synthesizing novel pyrimidine derivatives to overcome weed resistance to existing herbicides. acs.org For example, a series of pyrimidine–biphenyl hybrids were designed and showed potent inhibitory activity against AHAS, with some compounds exhibiting excellent post-emergence herbicidal activity and a broad spectrum of weed control. acs.org Similarly, novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines have demonstrated good herbicidal activity against various weeds. nih.gov The synthesis of pyrimidine- and triazine-based chlorsulfuron (B1668881) derivatives has also been explored to develop herbicides with high activity, rapid soil degradation, and good crop safety. nih.gov

| Herbicide Class | Target | Key Features |

| Pyrimidine–biphenyl hybrids | Acetohydroxyacid synthase (AHAS) | Potent AHAS inhibition, broad-spectrum weed control. acs.org |

| Pyrimidine thiourea derivatives | Acetohydroxyacid synthase (AHAS) | Good herbicidal activity against various weeds. nih.gov |

| Pyrimidine- and triazine-based chlorsulfuron derivatives | Acetohydroxyacid synthase (AHAS) | High herbicidal activity, rapid soil degradation, good crop safety. nih.gov |

Research into Fungicidal and Insecticidal Pyrimidine Derivatives

The pyrimidine scaffold is a well-established pharmacophore in the development of fungicides and insecticides. google.com While direct research on the fungicidal and insecticidal properties of this compound itself is not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has shown significant promise in these areas. The chloro and methoxy (B1213986) substituents on the pyrimidine ring are known to influence the biological activity of many agrochemicals.

Fungicidal Activity:

Numerous pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. nih.govfrontiersin.org For instance, certain novel pyrimidine derivatives have demonstrated potent fungicidal effects against fungi like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org One study highlighted a series of pyrimidine derivatives containing an amide moiety, with some compounds exhibiting superior antifungal activity against Phomopsis sp. compared to the commercial fungicide Pyrimethanil. frontiersin.org Another study identified a novel series of pyrimidine-based molecules with broad-spectrum anti-mold activity, which was found to disrupt the endoplasmic reticulum (ER) function in Aspergillus fumigatus. asm.org

The general fungicidal activity of pyrimidine derivatives is often attributed to their ability to interfere with essential biochemical pathways in fungi. The specific substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and spectrum of activity. For example, in one study, the presence of a trifluoromethyl group at the 6-position and specific substitutions on a connected phenyl ring were found to be important for high antifungal activity. frontiersin.org

Table 1: Examples of Fungicidal Activity of Pyrimidine Derivatives

| Compound Class | Target Fungi | Key Findings | Reference |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Compound 5o showed excellent activity, better than Pyrimethanil. | frontiersin.org |

| Pyrimidine-based molecules | Aspergillus fumigatus | Disruption of ER homeostasis. | asm.org |

| Pyrazolo[1,5-a]pyrimidine derivatives | Alternaria solani, Cytospora sp., Fusarium solani | Some derivatives showed significant growth inhibition. | nih.gov |

| Pyrimidine derivatives | Phytophthora infestans | Activities were 1-3 times higher than dimethomorph. | nih.gov |

Insecticidal Activity:

Similarly, the pyrimidine core is a key feature in several commercial and investigational insecticides. nih.govnih.gov Research has explored various pyrimidine derivatives for their insecticidal properties against a range of pests. For example, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against the mosquito vector Aedes aegypti, with some compounds showing significant mortality. nih.gov Another study focused on spiro pyrimidine derivatives, which demonstrated notable larvicidal activity against Culex pipiens. nih.gov

The insecticidal action of pyrimidine derivatives can vary depending on the specific structure. Some act as chitin (B13524) synthesis inhibitors, disrupting the molting process in insects, while others may target the nervous system. nih.gov The development of resistance to existing insecticides necessitates the discovery of new bioactive molecules with different modes of action, and pyrimidine derivatives continue to be a promising area of research. nih.gov

Table 2: Examples of Insecticidal Activity of Pyrimidine Derivatives

| Compound Class | Target Insect | Key Findings | Reference |

| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | Compound 4d showed 70% mortality at 2 µg/mL. | nih.gov |

| Spiro pyrimidine derivatives | Culex pipiens | Compounds 2 , 3 , and 4 were the most efficient with low LC50 values. | nih.gov |

| 2-Phenylpyridine derivatives | Mythimna separata | Several compounds exhibited 100% insecticidal activity at 500 mg/L. | nih.gov |

Structure-Activity Relationship (SAR) Studies and Rational Drug Design for Pyrimidine-Based Bioactives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring and associated moieties influence their bioactivity. nih.govnih.gov These studies guide the rational design of new, more potent, and selective molecules.

In the context of bioactive pyrimidines, the position and nature of substituents can dramatically alter their interaction with biological targets. For instance, in a study of 2,4-disubstituted pyrimidine derivatives as potential inhibitors of cholinesterases and Aβ-aggregation for Alzheimer's disease, it was found that steric and electronic parameters at the C-2 and C-4 positions were critical for activity and selectivity. nih.gov The presence of a central pyrimidine ring was identified as a suitable template for developing dual inhibitors. nih.gov

For antifungal pyrimidine derivatives, SAR analysis has shown that the position of an amine group and the nature of substituents on an attached benzene (B151609) ring significantly affect their activity against various fungal species. frontiersin.org Similarly, for insecticidal pyrimidines, density functional theory calculations have been used to study the SAR of novel compounds, helping to correlate their chemical structure with their activity against mosquitoes. nih.gov

Elucidation of Mechanism of Action for Pyrimidine Derivatives at Target Sites

Understanding the mechanism of action (MoA) of bioactive compounds is a fundamental aspect of drug and pesticide discovery. For pyrimidine derivatives, a variety of MoAs have been identified, depending on the specific structure and the biological target. asm.orgnih.gov

In the realm of antifungal agents, a novel pyrimidine-based scaffold was found to exert its effect by disrupting the homeostasis of the endoplasmic reticulum (ER) in Aspergillus fumigatus. asm.org This disruption leads to a reduction in the secretion of essential enzymes by the fungus. asm.org Other fungicidal pyrimidines are known to inhibit specific enzymes in the fungal biosynthetic pathways, such as those involved in the synthesis of essential amino acids or cell wall components.

For insecticidal pyrimidine derivatives, a common MoA is the inhibition of chitin synthesis. nih.gov Chitin is a crucial component of the insect exoskeleton, and its inhibition prevents proper molting, leading to the death of the insect. Other insecticidal pyrimidines may act on the nervous system, for example, by modulating the activity of ion channels or receptors. nih.gov

The elucidation of the MoA for derivatives of this compound would require specific experimental studies. Based on the known MoAs of other pyrimidine derivatives, potential targets for its fungicidal derivatives could include enzymes in the ergosterol (B1671047) biosynthesis pathway or other essential metabolic pathways. For its insecticidal derivatives, targets could include chitin synthase or components of the insect nervous system. Techniques such as enzyme assays, gene expression profiling, and molecular docking studies would be instrumental in pinpointing the precise molecular target and mechanism of action. asm.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Halogenated Dimethoxypyrimidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Studies for Substituent Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the case of 4-Chloro-2,5-dimethoxypyrimidine, the spectrum is expected to be relatively simple, providing clear evidence for the key functional groups.

The structure contains three distinct types of protons: those of the two methoxy (B1213986) groups (-OCH₃) and the single proton on the pyrimidine (B1678525) ring at the C6 position (H6).

Methoxy Protons: The two methoxy groups at positions C2 and C5 are in different electronic environments. The C2 position is flanked by two ring nitrogens, while the C5 position is adjacent to a carbon (C6) and a chlorine-bearing carbon (C4). This differentiation would likely result in two distinct singlet signals. Generally, methoxy group protons on aromatic rings appear in the range of 3.8 to 4.4 ppm. acdlabs.comnih.govsemanticscholar.org

Ring Proton (H6): There is a single proton attached to the pyrimidine ring at the C6 position. In the parent pyrimidine molecule, the H5 proton appears around 7.36 ppm. chemicalbook.com In this compound, the electronic effects of the adjacent electron-donating methoxy group (at C5) and the electron-withdrawing nitrogen and chlorine atoms would influence its precise chemical shift, but it is expected to be the most downfield signal in the spectrum, likely appearing as a singlet due to the absence of adjacent protons.

| Predicted ¹H NMR Data for this compound |

| Proton Assignment |

| H6 |

| -OCH₃ (at C2 or C5) |

| -OCH₃ (at C2 or C5) |

These values are predictive and based on typical chemical shifts for similar structural motifs. acdlabs.comnih.govsemanticscholar.orgchemicalbook.comrsc.org

Carbon-13 (¹³C) NMR and Heteronuclear NMR Techniques (e.g., ¹⁵N NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of its electronic environment. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals would be expected, corresponding to the four ring carbons and the two methoxy carbons.

Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the attached substituents. Carbons bonded to electronegative atoms like nitrogen, oxygen, and chlorine are shifted downfield. libretexts.orgwur.nl Therefore, C2, C4, and C5 are expected at higher chemical shifts than C6. The C4 carbon, bonded to both a nitrogen and a chlorine, would likely be significantly downfield.

Methoxy Carbons: The carbons of the two methoxy groups are expected to appear in the typical range for sp³-hybridized carbons bonded to an oxygen atom, generally between 50 and 69 ppm. acdlabs.comlibretexts.org

| Predicted ¹³C NMR Data for this compound |

| Carbon Assignment |

| C2 |

| C4 |

| C5 |

| C6 |

| -OCH₃ (at C2) |

| -OCH₃ (at C5) |

These values are predictive and based on established substituent effects on pyrimidine and other aromatic systems. acdlabs.comlibretexts.orgwur.nllibretexts.org

Nitrogen-15 (¹⁵N) NMR is a more specialized technique that can directly probe the nitrogen atoms of the pyrimidine ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. Studies on related azine systems show that quaternization or coordination to a metal significantly alters the ¹⁵N chemical shift, providing a sensitive probe for intermolecular interactions. rsc.org For this compound, two distinct ¹⁵N signals would be expected, and their values would help to characterize the electronic state of the heterocyclic ring.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (COrrelation SpectroscopY): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu For this compound, which has no protons on adjacent atoms, a COSY spectrum would be expected to show no cross-peaks. This lack of correlation is a crucial piece of evidence confirming the isolated nature of the H6 proton and the methoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would definitively link:

The downfield H6 proton signal to the C6 carbon signal.

Each methoxy proton singlet to its corresponding methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is critical for piecing together the molecular skeleton. For this compound, the following key correlations would be expected:

The H6 proton would show correlations to the quaternary carbons C4 and C5, and potentially to C2.

The methoxy protons at C2 would show a strong correlation to the C2 carbon.

The methoxy protons at C5 would show a strong correlation to the C5 carbon. These correlations would provide unequivocal proof of the substituent placement on the pyrimidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular motions—stretching, bending, and rocking—of chemical bonds. The resulting spectrum serves as a unique "fingerprint" for the molecule, allowing for the identification of functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. For this compound, the spectrum would display characteristic absorption bands confirming its key structural features.

Aromatic C-H Stretch: A weak to medium intensity band is expected above 3000 cm⁻¹, corresponding to the stretching of the C6-H bond.

Aliphatic C-H Stretch: Stronger absorption bands are expected in the 2850-2960 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the two methoxy groups.

Ring Stretching (C=C and C=N): The pyrimidine ring will exhibit several characteristic stretching vibrations, typically appearing as a series of sharp bands in the 1400-1600 cm⁻¹ region. nih.govijirset.com

C-O Ether Stretch: The stretching of the aryl-ether C-O bonds is expected to produce strong absorption bands, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). researchgate.net

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 700 and 850 cm⁻¹. researchgate.net

| Predicted FT-IR Data for this compound |

| Vibrational Mode |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| C=N / C=C Ring Stretches |

| Asymmetric C-O-C Stretch |

| Symmetric C-O-C Stretch |

| C-Cl Stretch |

These values are predictive and based on characteristic group frequencies from analogous compounds. nih.govijirset.comresearchgate.netresearchgate.net

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It is often complementary to IR spectroscopy, as vibrational modes that are weak or inactive in IR may be strong in Raman, and vice-versa.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations, which often produce strong Raman signals. mdpi.com Key expected features include:

Ring Breathing Modes: The symmetric "breathing" vibration of the pyrimidine ring, where the entire ring expands and contracts, typically gives a very strong and sharp signal in the Raman spectrum. The frequency of this mode is sensitive to the nature and position of substituents. mdpi.com

Symmetric Substituent Vibrations: The C-Cl stretch and the symmetric stretches of the methoxy groups would be readily observable. The C-Cl bond, involving a heavy atom, often produces a strong Raman signal at a low frequency.

By combining IR and Raman data, a more complete picture of the vibrational characteristics of this compound can be assembled, providing a robust method for its identification and characterization. mdpi.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In pyrimidine derivatives, the primary electronic transitions observed are π → π* and n → π*. ias.ac.in

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically characterized by high molar absorptivity. The n → π* transitions, which involve promoting an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower energy and intensity. uzh.chyoutube.com

For the related isomer, 6-chloro-2,4-dimethoxypyrimidine, studies have identified and classified these characteristic transitions. ias.ac.in The presence of substituents like chlorine and methoxy groups influences the energy of these transitions. While specific experimental λmax values for this compound are not detailed in the reviewed literature, the analysis of its isomers and related structures provides a strong basis for the expected spectral features. ias.ac.in The pyrimidine ring and its substituents constitute the chromophore, and its UV-Vis spectrum is a unique fingerprint arising from its specific electronic structure. libretexts.org The study of halogenated pyrimidines shows that the effect of the halogen atom on the absorption spectrum can increase with photon energy. rsc.orgrsc.org

Table 1: Typical Electronic Transitions in Pyrimidine Derivatives

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Electron promoted from a π bonding to a π* antibonding orbital. | Shorter wavelength (higher energy) |

This table is based on general principles of UV-Vis spectroscopy as applied to heterocyclic compounds. uzh.chyoutube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

For this compound, the nominal molecular weight is 174.6 g/mol , corresponding to the molecular formula C₆H₇ClN₂O₂. clearsynth.com In mass spectrometry, the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+), which will show a second peak (M+2) at two mass units higher with an intensity approximately one-third of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of pyrimidine derivatives under electron impact ionization typically involves the sequential loss of substituents and cleavage of the heterocyclic ring. sapub.orgsphinxsai.com For this compound, expected fragmentation pathways would include the loss of a methyl radical (•CH₃) from a methoxy group, loss of a methoxy radical (•OCH₃), and expulsion of a chlorine radical (•Cl). Further fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyrimidine ring structure. acs.orgresearchgate.net

Table 2: Predicted Fragmentation Data for this compound

| Ion | m/z (for ³⁵Cl) | Possible Identity |

|---|---|---|

| [M]⁺ | 174 | Molecular Ion |

| [M+2]⁺ | 176 | Molecular Ion with ³⁷Cl |

| [M-CH₃]⁺ | 159 | Loss of a methyl radical |

| [M-Cl]⁺ | 139 | Loss of a chlorine radical |

This table is predictive, based on common fragmentation patterns observed for substituted pyrimidines. sapub.orgsphinxsai.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₇ClN₂O₂), the calculated monoisotopic mass is 174.0196052 Da. nih.gov

By comparing the experimentally measured exact mass to the theoretical mass, HRMS can confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to investigate the fragmentation pathways of a specific ion. nih.gov In an MS/MS experiment, a precursor ion (for instance, the molecular ion of this compound at m/z 174) is selected, isolated, and then subjected to fragmentation by collision with an inert gas. The resulting product ions are then analyzed.

This process allows for the establishment of clear relationships between precursor and product ions, providing definitive evidence for fragmentation pathways. nih.gov For this compound, MS/MS could be used to confirm the losses of methyl, chlorine, and methoxy groups by selecting the molecular ion and observing the corresponding product ions. This technique is indispensable for the detailed structural characterization of complex molecules and for differentiating between isomers, which may exhibit subtle but significant differences in their fragmentation patterns.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to single crystals or to polycrystalline powders. While specific XRD studies for this compound were not found in the surveyed literature, the analysis of closely related pyrimidine derivatives by XRD demonstrates the power of this method. nih.govnih.gov The related compound 6-Chloro-2,4-dimethoxypyrimidine is a crystalline solid, suggesting that this compound is also likely to be crystalline and thus amenable to XRD analysis. sigmaaldrich.com

A single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking interactions. researchgate.net This information is fundamental to understanding the relationship between the structure of a molecule and its physical and chemical properties.

Powder XRD, while providing less detailed information than single-crystal analysis, is useful for identifying crystalline phases and assessing sample purity. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

Table 3: Information Obtainable from X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. |

This table describes the general outputs of an XRD experiment, based on studies of similar pyrimidine compounds. nih.govresearchgate.netacs.org

Computational Chemistry and Cheminformatics Investigations of Halogenated Dimethoxypyrimidines

Density Functional Theory (DFT) Calculations

DFT has become an indispensable method for studying the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. rsc.org For pyrimidine (B1678525) derivatives, DFT calculations provide deep insights into their geometry, stability, and reactivity. rsc.org

Optimized Molecular Geometries and Electronic Structure Analysis

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. The optimization of the molecular geometry of pyrimidine derivatives using DFT methods, such as PBE0 exchange-correlation functional with an aug-cc-pVTZ basis set, allows for the precise determination of bond lengths and angles. nih.gov For instance, studies on similar chlorinated pyrimidine structures have shown that the bond angles around sp2 hybridized carbon atoms can exhibit unusual values, a phenomenon that can be explained by electrostatic interactions within the molecule. nih.gov

The electronic structure of 4-Chloro-2,5-dimethoxypyrimidine is characterized by the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. nih.gov The presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing chlorine atom significantly influences the electron density distribution across the ring.

Table 1: Selected Optimized Geometrical Parameters for a Related Dichloropyridazinone Compound

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (Monomer) | Bond Length (Å) - Calculated (Dimer) |

|---|---|---|---|

| Cl1-C2 | 1.711(2) | 1.720 | 1.721 |

| N1-N2 | 1.345(2) | 1.338 | 1.336 |

| C1-C2 | 1.452(3) | 1.473 | 1.465 |

Data adapted from a study on 4,5-Dichloropyridazin-3-(2H)-one, which provides insight into the typical bond lengths in similar chlorinated heterocyclic systems. researchgate.net

Prediction of Vibrational and Electronic Spectra

DFT calculations are instrumental in predicting the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.gov For substituted pyrimidines, certain ring stretching and bending vibrations are relatively insensitive to the nature of the substituents. ias.ac.in However, other modes, particularly those involving the substituent atoms, are mass-dependent. ias.ac.in

The electronic spectra of dimethoxypyrimidine derivatives typically show π-π* and n-π* transitions. ias.ac.in The positions of these absorption bands can be influenced by the solvent environment. ias.ac.in

Table 2: Predicted Vibrational Frequencies for a Related Dichloropyridazinone Compound

| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3417 | 3448 |

| C-H stretch | 3089 | 3105 |

| C=O stretch | 1678 | 1695 |

This table, based on data for 4,5-Dichloropyridazin-3-(2H)-one, illustrates the good agreement typically observed between experimental and DFT-calculated vibrational frequencies. researchgate.net

Assessment of Molecular Reactivity and Stability Parameters

DFT calculations allow for the determination of several quantum chemical parameters that provide insights into the reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and softness (S). These parameters are derived from the energies of the frontier molecular orbitals.

A study on related dimethoxy-tetrahydropyrimido[b]quinolin-ones used DFT calculations to determine these reactivity descriptors. rsc.org

Table 3: Calculated Quantum Chemical Parameters for Related Dimethoxy-THPQs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy gap (ΔE) | Hardness (η) | Softness (S) | Electronegativity (χ) |

|---|---|---|---|---|---|---|

| 4a | -5.92 | -1.54 | 4.38 | 2.19 | 0.22 | 3.73 |

| 4b | -5.93 | -1.57 | 4.36 | 2.18 | 0.22 | 3.75 |

| 4c | -5.86 | -1.53 | 4.33 | 2.16 | 0.23 | 3.69 |

| 4d | -5.87 | -1.53 | 4.34 | 2.17 | 0.23 | 3.70 |

Data from a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

In FMO analysis, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize the reactive regions. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as a pyrimidine derivative, might interact with a biological target, typically a protein.

Prediction of Ligand-Target Interactions for Bioactive Pyrimidine Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The quality of this binding is often estimated by a scoring function, which gives a value for the binding affinity. researchgate.net For pyrimidine derivatives that exhibit biological activity, docking studies can help to identify the specific amino acid residues in the target protein's active site that are involved in the interaction.

Following docking, molecular dynamics simulations can be used to study the stability and dynamics of the ligand-protein complex over time. nih.gov These simulations provide a more detailed picture of the interactions and can help to validate the docking results. nih.gov For instance, a study on benzophenone (B1666685) derivatives targeting the SARS-CoV-2 main protease used MD simulations to confirm the stability of the docked compounds in the active site. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-Dichloropyridazin-3-(2H)-one |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones |

| 4-chlorobenzaldehyde |

| dimedone |

| 6-amino-2,4-dimethoxypyrimidine |

| N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide |

| Kaempferol |

| Piperine |

| 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride |

| 4-amino-2,6-dichloropyridine |

| 2-chloro-3,5-dinitropyridine |

| 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| 2,5-diaminobenzophenone |

Conformational Analysis and Binding Affinity Estimations

The three-dimensional conformation of a molecule is critical in determining its interaction with biological targets. For this compound, computational methods can be employed to explore its conformational landscape and predict its preferred shapes.

Conformational analysis of this compound would typically involve quantum mechanical calculations to determine the rotational energy barriers around its single bonds, particularly the bonds connecting the methoxy groups to the pyrimidine ring. The presence of the chlorine atom and the methoxy groups influences the electronic distribution and steric hindrance, thereby affecting the conformational preferences. The dihedral angles defining the orientation of the methoxy groups relative to the pyrimidine ring are key parameters in this analysis.

Binding affinity estimations are crucial in predicting the potential of a compound to interact with a specific biological target, such as a protein receptor or enzyme. These estimations are often performed using molecular docking simulations. In a hypothetical scenario where this compound is investigated as a potential inhibitor of a kinase, its various low-energy conformations would be docked into the ATP-binding site of the kinase. The docking algorithm would predict the most favorable binding pose and calculate a docking score, which is an estimation of the binding affinity.

The binding affinity is influenced by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds. The chlorine atom of this compound could potentially form halogen bonds with electron-donating residues in the binding pocket, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Table 1: Hypothetical Binding Affinity Estimation for this compound and Analogs against a Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interactions |

| This compound | -8.5 | 150 | Halogen bond with backbone carbonyl, hydrophobic interactions |

| 4-Bromo-2,5-dimethoxypyrimidine | -8.8 | 110 | Stronger halogen bond, hydrophobic interactions |

| 4-Fluoro-2,5-dimethoxypyrimidine | -7.9 | 300 | Weaker halogen bond, hydrophobic interactions |

| 2,5-Dimethoxypyrimidine | -6.5 | 1200 | Loss of halogen bond, hydrophobic interactions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are valuable tools in drug discovery for predicting the activity of untested compounds.

For a series of halogenated dimethoxypyrimidine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC50 values).

A hypothetical QSAR model for a series of pyrimidine derivatives might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.2 * (Halogen_Bond_Strength) + 2.5

This equation suggests that higher lipophilicity (LogP) and stronger halogen bonding contribute positively to the activity, while increased molecular weight has a negative impact. Such a model can guide the design of new analogs with potentially improved activity.

Table 2: Hypothetical Molecular Descriptors and Biological Activity for a Series of Pyrimidine Analogs

| Compound | LogP | Molecular Weight ( g/mol ) | Halogen Bond Strength (a.u.) | pIC50 (Observed) | pIC50 (Predicted) |

| This compound | 2.1 | 174.6 | 0.8 | 6.82 | 6.85 |

| 4-Bromo-2,5-dimethoxypyrimidine | 2.3 | 219.0 | 1.0 | 6.96 | 6.95 |

| 4-Iodo-2,5-dimethoxypyrimidine | 2.6 | 266.0 | 1.2 | 7.15 | 7.12 |

| 4-Fluoro-2,5-dimethoxypyrimidine | 1.8 | 158.1 | 0.5 | 6.50 | 6.52 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics Approaches for Scaffold Hopping and Combinatorial Library Design

Scaffold hopping is a computational strategy used in drug design to identify new molecular backbones (scaffolds) that can maintain the desired biological activity of a known active compound. This is particularly useful for generating novel chemical entities with improved properties or to circumvent existing patents.

Starting from the this compound scaffold, cheminformatics tools can be used to search virtual libraries for different core structures that can present the key pharmacophoric features in a similar spatial arrangement. These features would include the hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the methoxy groups) and the halogen bond donor (the chlorine atom).

Combinatorial library design involves the in silico generation and evaluation of a large number of compounds based on a common scaffold and a set of variable building blocks. For the this compound core, a virtual library could be designed by systematically varying the substituent at the 4-position (e.g., different halogens, small alkyl groups) and the alkoxy groups at the 2- and 5-positions.

These virtual libraries can then be filtered based on calculated properties such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and predicted binding affinity from docking studies. This process allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and biological testing. Modern approaches often utilize artificial intelligence and generative models to explore vast chemical spaces and design novel libraries.

Patent Landscape and Industrial Production Aspects of Pyrimidine Chemistry

Analysis of Patent Applications Related to Halogenated Dimethoxypyrimidines and their Syntheses

The patent landscape for halogenated dimethoxypyrimidines, including isomers like 2-chloro-4,6-dimethoxypyrimidine, reveals a strong focus on their utility as key building blocks in the creation of high-value end-products, particularly in the agrochemical sector. While patents specifically detailing the synthesis and application of 4-Chloro-2,5-dimethoxypyrimidine are less prevalent than those for its isomers, the existing literature on related compounds provides valuable insights into its potential synthetic routes and applications.

A significant portion of the patent literature centers on the synthesis of sulfonylurea herbicides, where chloro-dimethoxypyrimidine moieties are crucial intermediates. For instance, Chinese patent CN107759528B describes a synthetic method for 2-chloro-4,6-dimethoxypyrimidine, a structural isomer of the subject compound. google.com This patent highlights a route starting from malononitrile, methanol, and acetyl chloride, which could potentially be adapted for the synthesis of this compound. google.com The primary focus of such patents is often on achieving high yield, purity, and cost-effectiveness in the production of these intermediates to ensure the economic viability of the final agrochemical products. google.com

The synthesis of substituted pyrimidines, in general, is a well-trodden area in patent literature, with numerous strategies developed to introduce a variety of functional groups onto the pyrimidine (B1678525) core. These methods often involve the condensation of moieties with the required substituents to form the heterocyclic ring or the replacement of existing substituents on the pyrimidine ring. nih.gov

Below is a representative table of patents related to the synthesis of halogenated dimethoxypyrimidine intermediates, which could be relevant for the synthesis of this compound.

| Patent Number | Title | Key Focus of the Patent | Relevance to this compound |

|---|---|---|---|

| CN107759528B | Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine | Provides a synthetic route for a structural isomer, which is a key intermediate for sulfonylurea herbicides. google.com | The synthetic methodology may be adaptable for the production of this compound. |

| CN101747283B | Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine | Focuses on the preparation of a pyrimidine derivative for use in agrochemicals, starting from a chlorinated pyrimidine. google.com | Demonstrates the industrial importance of chlorinated pyrimidine intermediates. |

| CN103073505A | Method for synthesizing 4,6-dichloropyrimidine (B16783) with 4-chlorine-6-methoxypyrimidine | Details the conversion of a methoxypyrimidine to a dichloropyrimidine, a common transformation in this chemical space. google.com | Highlights synthetic pathways relevant to manipulating halogenated pyrimidine intermediates. |

Industrial Scale-Up and Process Development Innovations for Pyrimidine Intermediates

The industrial-scale production of pyrimidine intermediates like this compound is driven by the demand for the final active pharmaceutical ingredients (APIs) and agrochemicals. Process development for these intermediates focuses on ensuring safety, scalability, cost-effectiveness, and high purity. Innovations in this area often revolve around optimizing reaction conditions, minimizing waste, and developing robust and reproducible synthetic protocols.

For halogenated pyrimidines, key considerations in industrial scale-up include the handling of corrosive and potentially hazardous reagents such as phosphorus oxychloride, which is commonly used for chlorination. Patents in this field often describe modifications to existing procedures to improve safety and efficiency. For example, the use of milder reaction conditions and alternative reagents is a continuous area of research.

Process optimization for large-scale synthesis often involves a deep understanding of reaction kinetics, thermodynamics, and potential side reactions. The goal is to develop a process that is not only high-yielding but also consistently produces the desired product with minimal impurities. This is crucial for pharmaceutical and agrochemical applications where stringent purity standards are in place.

Innovations in the industrial production of pyrimidine intermediates include the development of one-pot synthesis procedures, which can significantly reduce production time and costs. Furthermore, the use of novel catalysts and solvent systems that are more environmentally friendly is a growing trend in the chemical industry.

Research and Development Pipelines in Pharmaceutical and Agrochemical Industries Utilizing Pyrimidine Scaffolds

The pyrimidine scaffold is a highly privileged structure in both the pharmaceutical and agrochemical industries due to its ability to interact with a wide range of biological targets. acs.org Consequently, numerous research and development pipelines feature molecules containing a pyrimidine core. While specific public domain data on the use of this compound in current R&D pipelines is limited, the broader context of pyrimidine chemistry provides a strong indication of its potential applications.

In the pharmaceutical industry , pyrimidine derivatives are integral to the development of a wide array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs. The pyrimidine core's ability to be readily functionalized at multiple positions allows for the fine-tuning of a molecule's pharmacological properties. clearsynth.com For instance, the introduction of chloro and methoxy (B1213986) groups can significantly influence a compound's binding affinity to target proteins, as well as its metabolic stability and pharmacokinetic profile.

The following table provides examples of therapeutic areas where pyrimidine scaffolds are actively being investigated:

| Therapeutic Area | Target Class | Role of Pyrimidine Scaffold |

|---|---|---|

| Oncology | Kinase Inhibitors | Forms the core structure of many ATP-competitive inhibitors. nih.gov |

| Infectious Diseases | Viral Enzymes (e.g., reverse transcriptase) | Serves as a key component in nucleoside and non-nucleoside reverse transcriptase inhibitors. |

| Inflammation | Cytokine-modulating targets | Acts as a scaffold for the development of inhibitors of inflammatory pathways. |

In the agrochemical industry , pyrimidine derivatives have found widespread use as herbicides, fungicides, and insecticides. google.com The structural versatility of the pyrimidine ring allows for the development of compounds with diverse modes of action, helping to manage the evolution of resistance in target pests.

For example, as previously mentioned, chloro-dimethoxypyrimidine derivatives are key intermediates in the synthesis of sulfonylurea herbicides. google.com These herbicides are known for their high efficacy at low application rates and their selectivity, making them valuable tools in modern agriculture.

The research and development pipeline in the agrochemical sector is continuously exploring novel pyrimidine-based structures to identify new active ingredients with improved performance characteristics, such as enhanced potency, broader spectrum of activity, and a more favorable environmental profile.

Future Perspectives and Emerging Research Directions in Pyrimidine Chemistry

Development of Novel Synthetic Methodologies for Architecturally Complex Pyrimidine (B1678525) Derivatives

The demand for structurally diverse and complex pyrimidine derivatives continues to fuel the development of innovative synthetic strategies. Traditional methods are often being replaced by more efficient and elegant approaches that allow for the construction of intricate molecular architectures with high precision.

A significant trend is the rise of multicomponent reactions (MCRs), which enable the synthesis of complex products from three or more starting materials in a single step, often with high atom economy and reduced waste. researchgate.netresearchgate.net These one-pot syntheses are being explored for the creation of fused heterocyclic systems containing the pyrimidine core. researchgate.net For instance, the development of novel MCRs could utilize versatile synthons like 4-Chloro-2,5-dimethoxypyrimidine to rapidly generate libraries of diverse compounds. The chloro-substituent at the 4-position and the methoxy (B1213986) groups at the 2- and 5-positions offer multiple reaction sites for sequential or one-pot modifications, making it an ideal candidate for such methodologies.

Furthermore, modern catalytic systems are revolutionizing pyrimidine synthesis. The use of metal catalysts, particularly palladium, has been instrumental in developing cross-coupling reactions to introduce a variety of substituents onto the pyrimidine ring. acs.org Future research will likely focus on developing more sustainable and benign catalysts, such as those based on earth-abundant metals or even metal-free catalytic systems. acs.orgacs.org The application of nano-catalysts is also a burgeoning area, offering advantages like high surface area, easy recovery, and reusability, which are crucial for industrial applications. rsc.orgresearchgate.net The reactivity of the chlorine atom in this compound makes it highly amenable to such catalytic transformations, allowing for the introduction of aryl, alkyl, and other functional groups to build molecular complexity. acs.org

Structural editing, a technique that allows for the precise modification of a molecule's core skeleton, is another exciting frontier. acs.org This approach could enable the late-stage diversification of pyrimidine scaffolds, providing access to novel chemical space that is difficult to reach through traditional synthetic routes. Imagine, for example, methodologies that could selectively edit the pyrimidine ring of a this compound derivative to introduce different heteroatoms or alter ring size, leading to entirely new classes of compounds.

Expanded Applications of Pyrimidine Scaffolds in Materials Science and Catalysis

While the biological activity of pyrimidines is well-established, their potential in materials science and catalysis is an area of growing interest. The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of functional materials.

In materials science, pyrimidine-based compounds are being investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and polymers. rasayanjournal.co.inacs.org The ability to tune the electronic properties of the pyrimidine ring through substitution makes it possible to design molecules with specific photophysical characteristics. For example, by strategically modifying this compound through cross-coupling reactions, researchers could create novel chromophores with tailored absorption and emission profiles for use in advanced optical materials. The incorporation of pyrimidine units into polymer backbones can also impart desirable properties such as thermal stability, conductivity, and biocompatibility. acs.org

The field of catalysis is also beginning to harness the potential of pyrimidine-containing molecules. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal centers to form catalytically active complexes. acs.orgacs.org These pyrimidine-based catalysts could find applications in a wide range of organic transformations. The versatility of this compound as a building block allows for the synthesis of a diverse array of pyrimidine-based ligands with varying steric and electronic properties, enabling the fine-tuning of catalytic activity and selectivity.

Integration of Artificial Intelligence and Machine Learning for Pyrimidine Property and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new pyrimidine-based molecules. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the design-build-test-learn cycle.

One of the key applications of AI and ML in pyrimidine chemistry is the prediction of molecular properties. nih.govscholasticahq.comresearchgate.net By training algorithms on large databases of known compounds, it is possible to develop models that can accurately predict the physicochemical properties, biological activity, and even the synthetic accessibility of novel pyrimidine derivatives. acs.orgnih.gov For instance, a model could be trained to predict the potential biological targets of a virtual library of compounds derived from this compound, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This predictive power can significantly reduce the time and cost associated with drug discovery and materials development. researchgate.net

Addressing Sustainability Challenges in the Synthesis and Application of Pyrimidine Compounds